ETHYL 3-(2-CHLOROPHENYL)-3-({2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETYL}AMINO)PROPANOATE
Overview
Description
Ethyl 3-(2-chlorophenyl)-3-({[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetyl}amino)propanoate is a synthetic organic compound that belongs to the class of esters This compound is characterized by the presence of a chlorophenyl group, a tetrazole ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-(2-CHLOROPHENYL)-3-({2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETYL}AMINO)PROPANOATE typically involves multi-step organic reactions. The process may start with the preparation of the tetrazole ring, followed by the introduction of the chlorophenyl group and the esterification reaction to form the final product. Common reagents used in these reactions include chlorinating agents, azides, and esterification catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-chlorophenyl)-3-({[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetyl}amino)propanoate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of ETHYL 3-(2-CHLOROPHENYL)-3-({2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETYL}AMINO)PROPANOATE involves its interaction with specific molecular targets. The chlorophenyl and tetrazole groups may play a role in binding to enzymes or receptors, leading to biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(2-chlorophenyl)-3-aminopropanoate
- Ethyl 3-(2-chlorophenyl)-3-(tetrazol-2-yl)propanoate
- Ethyl 3-(2-chlorophenyl)-3-(acetylamino)propanoate
Uniqueness
Ethyl 3-(2-chlorophenyl)-3-({[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetyl}amino)propanoate is unique due to the presence of both the tetrazole ring and the chlorophenyl group, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
ethyl 3-(2-chlorophenyl)-3-[[2-[5-(2-chlorophenyl)tetrazol-2-yl]acetyl]amino]propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N5O3/c1-2-30-19(29)11-17(13-7-3-5-9-15(13)21)23-18(28)12-27-25-20(24-26-27)14-8-4-6-10-16(14)22/h3-10,17H,2,11-12H2,1H3,(H,23,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLZXWCRQQTCFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1Cl)NC(=O)CN2N=C(N=N2)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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